molecular formula C25H23N3O4S B11081603 ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate

ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate

Cat. No.: B11081603
M. Wt: 461.5 g/mol
InChI Key: LDKHIIFGXXIGHF-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the pyrrolidine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole derivatives, while reduction may produce piperidine or pyrrolidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

ETHYL 4-{3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 4-[3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C25H23N3O4S/c1-2-32-25(31)17-7-9-18(10-8-17)28-22(29)15-20(24(28)30)27-13-11-16(12-14-27)23-26-19-5-3-4-6-21(19)33-23/h3-10,15-16H,2,11-14H2,1H3

InChI Key

LDKHIIFGXXIGHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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